1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea
Overview
Description
1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group attached to a 2,4-difluorophenyl ring and a 2,2-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea typically involves the reaction of 2,4-difluoroaniline with 2,2-diphenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(2,2-diphenylethyl)urea
- 1-(2,4-Dimethylphenyl)-3-(2,2-diphenylethyl)urea
- 1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)thiourea
Comparison: 1-(2,4-Difluorophenyl)-3-(2,2-diphenylethyl)urea is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine or methyl groups), the fluorinated compound may exhibit distinct properties such as increased stability, altered electronic effects, and enhanced biological activity.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,2-diphenylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O/c22-17-11-12-20(19(23)13-17)25-21(26)24-14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOCSIQKPDQCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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